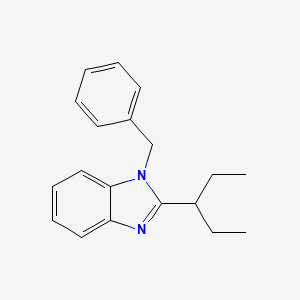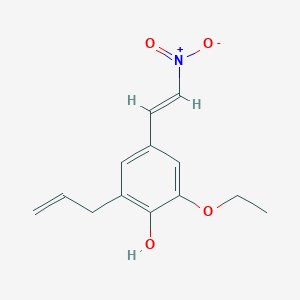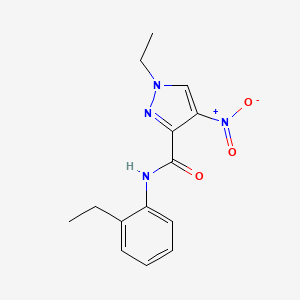
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as ENPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENPC is a pyrazole derivative that has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit cytotoxic activity against cancer cells. This compound has been shown to inhibit the production of prostaglandins and nitric oxide, which are involved in inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit a wide range of pharmacological activities, making it useful for studying various biological processes. However, this compound also has some limitations. It has been found to exhibit cytotoxicity towards normal cells, which may limit its potential use as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use as a pesticide and herbicide. Another direction is to further study its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
Méthodes De Synthèse
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with nitric acid. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate and acetic anhydride, followed by the reaction of the resulting product with nitric acid. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use as a pesticide and herbicide. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against cancer cells.
Propriétés
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-10-7-5-6-8-11(10)15-14(19)13-12(18(20)21)9-17(4-2)16-13/h5-9H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBBEGSRLXSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

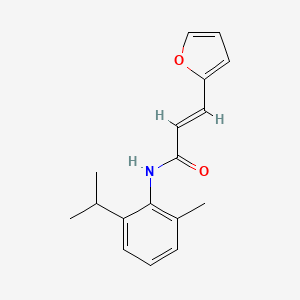

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)


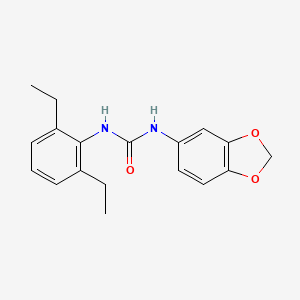
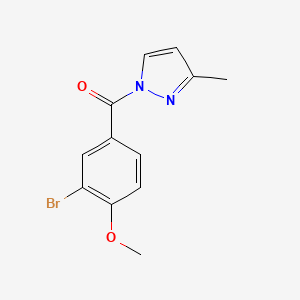
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)

